

# Vilagletistat (ZED1227): A Targeted Approach to Celiac Disease Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. The current standard of care—a strict, lifelong gluten-free diet—presents significant challenges and does not always lead to complete mucosal healing or symptom resolution. **Vilagletistat** (formerly ZED1227) is a first-in-class, orally administered, selective inhibitor of tissue transglutaminase 2 (TG2), a key enzyme in the pathogenesis of celiac disease. By targeting the initial step in the gluten-induced immune cascade, **vilagletistat** represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of **vilagletistat**, supported by quantitative data from clinical trials and detailed experimental protocols.

# Core Mechanism of Action: Inhibition of Transglutaminase 2

The central mechanism of **vilagletistat** in celiac disease is the targeted inhibition of tissue transglutaminase 2 (TG2). TG2 is a calcium-dependent enzyme that is upregulated in the small intestine of individuals with celiac disease.[1][2] **Vilagletistat** is a highly specific and potent inhibitor of TG2, with an IC50 of 45 nM.[3] It acts as an irreversible inhibitor by forming a stable covalent bond with the cysteine residue in the catalytic center of activated TG2.[4][5]



### The Pathogenic Role of TG2 in Celiac Disease

In the context of celiac disease, TG2's primary pathogenic role is the deamidation of specific glutamine residues within gluten peptides that have passed into the lamina propria.[1][4] This enzymatic modification introduces a negative charge, significantly increasing the binding affinity of these peptides to the disease-associated human leukocyte antigen (HLA)-DQ2 and HLA-DQ8 molecules on antigen-presenting cells (APCs).[1] This enhanced presentation to gluten-specific CD4+ T-cells is the critical initiating event in the adaptive immune response that drives the inflammatory cascade, leading to chronic inflammation, villous atrophy, and crypt hyperplasia characteristic of celiac disease.[1]

### Vilagletistat's Intervention in the Pathogenic Cascade

By inhibiting TG2, **vilagletistat** directly prevents the deamidation of gluten peptides. This blockade of the initial pathogenic step has several downstream consequences:

- Reduced Antigenicity of Gluten Peptides: Without deamidation, gluten peptides have a much lower affinity for HLA-DQ2/8 molecules, leading to a significant reduction in their presentation to T-cells.
- Suppression of T-Cell Activation: The diminished antigen presentation results in a blunted activation of gluten-specific CD4+ T-cells, a crucial step in the inflammatory cascade.
- Attenuation of Intestinal Inflammation and Mucosal Injury: By mitigating the T-cell response,
   vilagletistat protects the small intestinal mucosa from the inflammatory damage that causes
   villous atrophy and crypt hyperplasia.[6][7]

A recent study has also suggested that the inhibition of TG2 by **vilagletistat** may occur at the luminal side of the villous epithelium, even before the gliadin peptides enter the lamina propria, as the **vilagletistat**-TG2 complex was found to accumulate in the villous enterocytes.[8][9][10] [11]

# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **vilagletistat** and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Vilagletistat in Celiac Disease.





Click to download full resolution via product page

Figure 2: Experimental Workflow for a Phase 2a Clinical Trial of Vilagletistat.

## **Quantitative Data from Clinical Trials**



A pivotal phase 2a, double-blind, placebo-controlled, proof-of-concept trial evaluated the efficacy of **vilagletistat** in adults with well-controlled celiac disease undergoing a 6-week gluten challenge. The primary endpoint was the attenuation of gluten-induced mucosal damage, measured by the change in the ratio of villus height to crypt depth (Vh:Cd).[6]

| Parameter                                                                       | Placebo (n=30) | Vilagletistat 10<br>mg (n=35) | Vilagletistat 50<br>mg (n=39) | Vilagletistat<br>100 mg (n=38) |
|---------------------------------------------------------------------------------|----------------|-------------------------------|-------------------------------|--------------------------------|
| Change in Mean<br>Vh:Cd Ratio<br>(from baseline)                                |                |                               |                               |                                |
| Estimated Difference from Placebo (95% CI)                                      | -              | 0.44 (0.15 to<br>0.73)        | 0.49 (0.20 to<br>0.77)        | 0.48 (0.20 to<br>0.77)         |
| P-value vs.<br>Placebo                                                          | -              | 0.001                         | <0.001                        | <0.001                         |
| Change in Intraepithelial Lymphocyte (IEL) Density (cells/100 epithelial cells) |                |                               |                               |                                |
| Estimated Difference from Placebo (95% CI)                                      | -              | -2.7 (-7.6 to 2.2)            | -4.2 (-8.9 to 0.6)            | -9.6 (-14.4 to<br>-4.8)        |

Table 1: Primary and a Key Secondary Endpoint from the Phase 2a Clinical Trial of **Vilagletistat**.[6]

# Detailed Experimental Protocols Phase 2a Clinical Trial Design



- Study Population: Adults with biopsy-confirmed celiac disease, well-controlled on a glutenfree diet for at least one year.[10]
- Intervention: Participants were randomized to receive placebo or one of three doses of vilagletistat (10 mg, 50 mg, or 100 mg) orally once daily.[6]
- Gluten Challenge: All participants underwent a daily gluten challenge of 3 grams for 6 weeks. [6][7]
- Biopsies: Duodenal biopsies were obtained at baseline and at the end of the 6-week treatment period.[6]

### **Histological Analysis**

- Tissue Processing: Duodenal biopsies were fixed, embedded in paraffin, and sectioned.
   Slides were stained with hematoxylin and eosin.[12]
- Quantitative Morphometry: The villus height and crypt depth were measured to calculate the Vh:Cd ratio. Intraepithelial lymphocytes were counted and expressed as cells per 100 epithelial cells.[12][13]

#### **Transcriptomic Analysis**

- Sample Preparation: RNA was extracted from PAXgene-fixed, paraffin-embedded duodenal biopsies.[14]
- Sequencing: Transcriptomic analysis was performed using next-generation RNA sequencing (RNA-Seq).[14]
- Data Analysis: Differential gene expression analysis was conducted to compare changes in gene expression between treatment groups and placebo, particularly focusing on genes related to inflammation, immune response, and intestinal barrier function.[15][16]

#### Immunofluorescence for ZED1227-TG2 Complex

 Antibodies: A specific monoclonal antibody (mab A083) that detects vilagletistat when bound to the catalytic center of TG2 was used. Total TG2 was detected using monoclonal antibody CUB7402.[8]



- Staining Protocol: Dual-color immunofluorescence staining was performed on duodenal biopsy sections. The ZED1227-TG2 complex was detected with a red fluorescent secondary antibody, and total TG2 with a green fluorescent secondary antibody.[8]
- Imaging: Confocal microscopy was used for high-resolution imaging and to assess the colocalization of the ZED1227-TG2 complex with total TG2.[8]

### In Vitro TG2 Activity Assay

- Cell Models: Caco-2 cells and human intestinal epithelial organoids were used as in vitro models.[2][8]
- Assay Principle: TG2 activity was quantified using a fluorometric assay based on the TG2-mediated cross-linking of a biotinylated substrate (e.g., 5-biotinamidopentylamine) to a protein substrate.[1][2] The incorporation of the biotinylated substrate is then detected using a streptavidin-conjugated fluorescent probe.

#### Conclusion

Vilagletistat's mechanism of action, centered on the specific and potent inhibition of transglutaminase 2, offers a targeted therapeutic approach for celiac disease. By preventing the initial deamidation of gluten peptides, vilagletistat effectively attenuates the downstream immune cascade that leads to intestinal damage. Robust quantitative data from a phase 2a clinical trial demonstrates its ability to protect the duodenal mucosa from gluten-induced injury. The detailed experimental protocols outlined provide a framework for the continued investigation and development of this promising drug candidate. Vilagletistat holds the potential to become a valuable adjunct to a gluten-free diet, improving the quality of life and clinical outcomes for individuals with celiac disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Targeting transglutaminase 2: pathways to celiac disease therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transglutaminase 2 Inhibition for Prevention of Mucosal Damage in Celiac Disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- 10. New Drug Shows Real Promise Against Celiac Disease | Powers Health [powershealth.org]
- 11. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptomic analysis of intestine following administration of a transglutaminase 2 inhibitor to prevent gluten-induced intestinal damage in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 16. Celiac disease biomarkers identified by transcriptome analysis of small intestinal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vilagletistat (ZED1227): A Targeted Approach to Celiac Disease Pathogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611928#vilagletistat-mechanism-of-action-in-celiac-disease]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com